molecular formula C16H25NO2 B15073446 (S)-(+)-O-Desmethyl Venlafaxine D6

(S)-(+)-O-Desmethyl Venlafaxine D6

Cat. No.: B15073446
M. Wt: 269.41 g/mol
InChI Key: KYYIDSXMWOZKMP-MSPWYDFVSA-N
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Description

(S)-(+)-O-Desmethyl Venlafaxine D6 is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 269.41 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25NO2

Molecular Weight

269.41 g/mol

IUPAC Name

4-[(1S)-2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1/i1D3,2D3

InChI Key

KYYIDSXMWOZKMP-MSPWYDFVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O

Origin of Product

United States

Contextualization As a Deuterated Metabolite Analog of Venlafaxine

(S)-(+)-O-Desmethyl Venlafaxine (B1195380) D6 is the stereospecifically labeled form of O-desmethylvenlafaxine (ODV), a primary metabolite of venlafaxine. sigmaaldrich.comchemimpex.com Venlafaxine itself is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder and anxiety disorders. sigmaaldrich.comchemimpex.com The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. acanthusresearch.comcaymanchem.com This specific labeling is typically on the dimethylamino group. caymanchem.comsimsonpharma.com

The metabolism of venlafaxine in the body is extensive, with O-desmethylation being a major pathway, catalyzed primarily by the enzyme CYP2D6. nih.govmedchemexpress.com The resulting metabolite, O-desmethylvenlafaxine, is also pharmacologically active. medchemexpress.com Understanding the pharmacokinetics of both the parent drug and its active metabolites is essential for optimizing therapeutic outcomes.

Overview of Research Applications of S + O Desmethyl Venlafaxine D6

Approaches to Deuterium (B1214612) Integration in this compound

The introduction of six deuterium atoms onto the N,N-dimethyl group of (S)-(+)-O-Desmethyl Venlafaxine is a critical step in the synthesis of its D6 isotopologue. This is typically achieved through methods that introduce deuterated methyl groups to a primary or secondary amine precursor.

Deuterium Exchange Reactions

While direct deuterium exchange reactions on the final O-Desmethyl Venlafaxine molecule are not the preferred method due to potential for non-specific labeling and harsh reaction conditions, H/D exchange principles can be applied to the synthesis of deuterated reagents. For instance, deuterium oxide (D₂O) can serve as a cost-effective deuterium source for the preparation of deuterated methylating agents under specific catalytic conditions rsc.orgnih.gov.

Catalytic Hydrogenation with Deuterated Reagents

A more precise and widely employed strategy involves the reductive amination of a suitable precursor, such as (S)-1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol. This method introduces the two deuterated methyl groups in a controlled manner. The process typically involves the reaction of the primary amine with deuterated formaldehyde (B43269) (CD₂O) in the presence of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or through a reaction with deuterated formic acid (DCOOH) in an Eschweiler-Clarke type reaction.

Another effective approach is the N-alkylation of the corresponding desmethyl precursor using a deuterated methylating agent. Reagents like deuterated methyl iodide (CD₃I) or dimethyl sulfate-(CD₃)₂SO₄ can be used, though these can be hazardous and may require stringent reaction control to avoid over-methylation or side reactions. A practical synthesis for deuterated dimethylamine has been developed using TsOCD₃ as the deuterated methylation reagent, which can then be incorporated into the target molecule researchgate.net.

Deuteration MethodReagentsAdvantagesDisadvantages
Reductive Amination(S)-1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, CD₂O, NaBD₄ or DCOOHHigh specificity for N-methylation, good yields.Requires synthesis of deuterated formaldehyde and reducing agents.
N-alkylation(S)-1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, CD₃I or (CD₃)₂SO₄Direct introduction of CD₃ groups.Potential for quaternization, hazardous reagents.

Chemical Synthesis Pathways for O-Desmethyl Venlafaxine and its Precursors

The synthesis of the core structure of O-Desmethyl Venlafaxine and its precursors is a well-established process, often starting from commercially available materials. The key challenges lie in achieving the desired stereochemistry and efficiently demethylating the phenolic ether of venlafaxine.

Strategies for Demethylation of Venlafaxine

The conversion of venlafaxine to its active metabolite, O-desmethylvenlafaxine (ODV), is a pivotal step. Several demethylation strategies have been developed to cleave the methyl ether of the phenolic group without affecting other functional groups in the molecule.

Common demethylating agents include strong acids like hydrobromic acid (HBr), though this can sometimes lead to unwanted side reactions frontiersin.orgnih.gov. Alternative and often milder methods employ nucleophilic reagents such as thiolates or alkali metals in amine solvents. For instance, dodecanethiol in the presence of a base has been effectively used for the O-demethylation of venlafaxine. Another approach involves the use of sodium sulfide (B99878) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) google.com.

The choice of demethylation agent and reaction conditions is crucial to maximize the yield of ODV while minimizing the formation of impurities.

Demethylation ReagentReaction ConditionsTypical YieldsKey Considerations
Hydrobromic Acid (HBr)Reflux in acetic acidModerate to HighPotential for side reactions, corrosive.
Dodecanethiol/BaseHigh temperatureGoodOdor of thiol, requires careful workup.
Sodium Sulfide/NMPHigh temperatureGoodHigh boiling point of solvent, potential for sulfur-containing byproducts.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for achieving high yields and purity of (S)-(+)-O-Desmethyl Venlafaxine. A multi-step synthesis starting from p-hydroxyphenylacetonitrile has been described, involving protection of the phenolic hydroxyl group, condensation with cyclohexanone, reduction of the nitrile, and subsequent dimethylation frontiersin.orgnih.govresearchgate.net. Each step requires careful optimization of parameters such as solvent, temperature, reaction time, and catalyst.

For instance, in the synthesis of the intermediate 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method. The pressure of hydrogen gas, temperature, and solvent can significantly influence the reaction's efficiency and selectivity frontiersin.orgnih.gov.

Furthermore, the final purification of O-desmethylvenlafaxine is often achieved through crystallization, frequently as a succinate (B1194679) salt, which can improve the handling and stability of the final compound frontiersin.orgnih.gov. Chiral separation to isolate the desired (S)-(+) enantiomer can be performed using techniques like chiral chromatography mdpi.comnih.govnih.gov.

Applications as an Internal Standard in Bioanalytical Quantification

In quantitative bioanalysis, an internal standard (IS) is crucial for achieving accuracy and precision. biopharmaservices.com An ideal IS is a compound that behaves chemically and physically like the analyte of interest but is distinguishable by the analytical instrument. bioanalysis-zone.com this compound, also referred to as Rac-O-desmethylvenlafaxine-D6 succinate hydrate (B1144303) (ODV-D6), serves as an exemplary stable isotope-labeled internal standard (SIL-IS) for the quantification of Venlafaxine and its primary metabolite, O-Desmethyl Venlafaxine (ODV). biopharmaservices.comnih.gov

The accurate measurement of drug and metabolite concentrations in biological samples such as plasma, serum, or urine is fundamental to pharmacokinetic and toxicokinetic studies. nih.govsigmaaldrich.com this compound is frequently employed in methods developed to quantify Venlafaxine and O-Desmethyl Venlafaxine in these complex matrices. nih.gov

During sample preparation and analysis, variations can arise from extraction efficiency, matrix effects (where other molecules in the sample interfere with the signal), and instrument response. biopharmaservices.comscioninstruments.com By adding a known concentration of the deuterated internal standard to each sample before processing, these variations can be normalized. bioanalysis-zone.com The ratio of the analyte's signal to the internal standard's signal is used for calibration and quantification, which corrects for potential inconsistencies during the analytical workflow. clearsynth.com

Numerous studies have successfully developed and validated methods using a deuterated internal standard for the simultaneous determination of Venlafaxine and O-Desmethyl Venlafaxine in human and animal plasma. nih.govepa.govdeepdyve.com These methods are essential for evaluating the pharmacokinetic profiles of Venlafaxine, as ODV is an equipotent active metabolite. nih.gov For instance, a validated method for quantifying Venlafaxine and its metabolites in human plasma demonstrated high recovery and process efficiency (>96%) for all analytes, with inter-assay imprecision between 1.9-9.3%. nih.gov

The use of stable isotope-labeled internal standards, such as those labeled with deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), is considered the gold standard in quantitative mass spectrometry (MS). biopharmaservices.comscioninstruments.com this compound is specifically designed for this purpose.

The key advantage of deuterium labeling lies in the mass difference it creates between the internal standard and the corresponding unlabeled analyte. clearsynth.com Since deuterium has a greater mass than protium (B1232500) (the common isotope of hydrogen), the deuterated standard has a higher mass-to-charge ratio (m/z) than the native analyte. scioninstruments.com A mass spectrometer can easily distinguish between these two compounds based on their different masses, even if they have identical chemical properties and chromatographic retention times. scioninstruments.comsigmaaldrich.com

This co-elution is highly desirable because it means both the analyte and the internal standard are subjected to the exact same conditions at the exact same time, particularly during ionization in the mass spectrometer's source. scioninstruments.com This provides the most effective compensation for matrix effects, which can cause ion suppression or enhancement, a significant source of error in bioanalytical methods. scioninstruments.commyadlm.org The stability of the deuterium label is crucial; if deuterium atoms are lost and exchanged for protons during the process, the accuracy of the quantification can be compromised. sigmaaldrich.com

Chromatographic and Spectrometric Techniques

The quantification of Venlafaxine and its metabolites, utilizing this compound as an internal standard, predominantly relies on the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This combination offers high sensitivity, specificity, and throughput.

LC-MS/MS methods are the cornerstone for the bioanalysis of Venlafaxine. nih.gov These methods involve separating the compounds of interest from other components in the sample via liquid chromatography before they are detected and quantified by a tandem mass spectrometer. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that uses columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

In the context of Venlafaxine analysis, UPLC systems are often coupled with a mass spectrometer via an Electrospray Ionization (ESI) interface. nih.govnih.gov ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it suitable for analyzing a wide range of molecules. researchgate.net The analytes are typically ionized in positive ion mode. nih.gov

A validated UPLC-MS/ESI method for the simultaneous determination of Venlafaxine and ODV in rat plasma used Venlafaxine d6 as the internal standard. nih.govnih.gov The method achieved a very short run time, with complete elution of all compounds in less than 1.5 minutes, demonstrating the high throughput capabilities of UPLC. nih.gov

Table 1: Example UPLC-MS/ESI Method Parameters

Parameter Value Reference
Column ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm) nih.gov
Mobile Phase Isocratic elution with water (2 mM ammonium (B1175870) acetate) : acetonitrile (B52724) (20:80, v/v) nih.gov
Flow Rate 0.3 mL/min nih.gov
Column Temperature 35 °C nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode nih.gov

| Run Time | < 1.5 minutes | nih.gov |

Tandem mass spectrometry (MS/MS) adds another layer of selectivity and sensitivity to the analysis. The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In MRM, the first mass spectrometer (quadrupole) is set to isolate a specific precursor ion (the ionized molecule of interest, e.g., ODV). This precursor ion is then fragmented in a collision cell, and the second mass spectrometer (quadrupole) is set to detect a specific product ion that results from the fragmentation. researchgate.net

This precursor-to-product ion transition is highly specific to the chemical structure of the analyte, significantly reducing background noise and improving detection limits. researchgate.net For this compound, specific MRM transitions are monitored alongside those for the unlabeled Venlafaxine and O-Desmethyl Venlafaxine.

Table 2: MRM Transitions for Venlafaxine Analytes and Deuterated Standards

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Venlafaxine (VEN) 278.3 121.08 nih.gov
O-Desmethyl Venlafaxine (ODV) 264.2 107.1 nih.gov
Venlafaxine D6 (VEN-D6) 284.4 121.0 nih.gov

Note: While the molecular weight for O-Desmethyl Venlafaxine D6 is available, specific product ion data from the searched literature was not found. The transition would be selected based on a stable fragment ion unique to its structure.

The use of MRM is credited as the gold standard for MS quantitation, offering consistency in precision and reproducibility for bioanalytical methods. nih.gov This high degree of selectivity and sensitivity makes LC-MS/MS with deuterated internal standards the premier technique for pharmacokinetic research involving Venlafaxine. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique utilized for the quantification of O-desmethylvenlafaxine in research and forensic applications, often employing its deuterated isotopologue, this compound, as an internal standard. caymanchem.com The use of a deuterated standard is critical for isotope dilution methods, which provide high accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.

Research has indicated that for the analysis of venlafaxine and O-desmethylvenlafaxine by GC-MS, a derivatization step is necessary. sysrevpharm.org Since both compounds are tertiary alcohols, derivatization is required to increase their volatility and thermal stability, which is essential for successful gas chromatographic separation. sysrevpharm.org One reported method involves an SPE-based extraction followed by GC-MS analysis to assess pharmacokinetic interactions. nih.gov

ParameterDescriptionSource(s)
Technique Gas Chromatography-Mass Spectrometry (GC-MS) caymanchem.comnih.gov
Internal Standard This compound or (±)-O-Desmethyl venlafaxine-d6 caymanchem.com
Application Quantification in clinical toxicology, urine drug testing, forensic analysis, and pharmacokinetic studies. caymanchem.comnih.govsigmaaldrich.com
Prerequisite Derivatization of the tertiary alcohol group to enhance volatility. sysrevpharm.org

Micellar Electrokinetic Chromatography-Tandem Mass Spectrometry for Enantioselective Analysis

A significant challenge in the analysis of venlafaxine and its metabolites is the separation of their enantiomers (R and S forms), which have distinct pharmacological profiles. nih.govnih.gov Micellar Electrokinetic Chromatography (MEKC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for this purpose.

A novel MEKC-ESI-MS/MS method was developed for the simultaneous enantioseparation of venlafaxine and O-desmethylvenlafaxine. nih.gov This method utilized poly-sodium N-undecenoyl-L,L-leucylalaninate (poly-L,L-SULA) as a chiral selector, which proved effective and compatible with mass spectrometry. The method was validated for its application in analyzing plasma samples from human volunteers to study drug-drug interactions. nih.gov

Key parameters of the MEKC-MS/MS method were optimized to achieve efficient separation and analysis time.

ParameterOptimized Value/RangeOutcomeSource(s)
Chiral Selector Poly-sodium N-undecenoyl-L,L-leucylalaninate (poly-L,L-SULA)Achieved enantioseparation of both Venlafaxine and O-Desmethylvenlafaxine. nih.gov
Voltage 25 kVReduced analysis time to within 15 minutes, compared to over 40 minutes at 10 kV. nih.gov
pH 9.0Provided a compromise for the migration times of both analytes. nih.gov
Linearity Range 150–5,000 ng/mL for each enantiomerDisplayed good linearity with determination coefficients (r²) between 0.991 and 0.994. nih.gov

Sample Preparation and Extraction Techniques

The accurate measurement of (S)-(+)-O-Desmethyl Venlafaxine relies on efficient extraction from complex biological matrices such as plasma, blood, and urine. researchgate.netpsychiatriapolska.pl The two most common and well-documented methods for this purpose are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE) Methods

SPE is a widely used technique for the extraction of venlafaxine and its metabolites from biological samples due to its selectivity, reduced solvent consumption, and less labor-intensive nature compared to LLE. researchgate.netpsychiatriapolska.pl Various SPE sorbents and formats have been successfully applied.

A novel approach involves the use of a miniaturized molecularly imprinted solid-phase extraction (MISPE) method. nih.gov This technique utilizes a molecularly imprinted polymer (MIP) specifically designed to recognize and bind venlafaxine and its metabolites, offering high selectivity. The MISPE method, coupled with UHPLC-MS/MS, demonstrated high precision and accuracy for the determination of venlafaxine, ODV, and N-desmethylvenlafaxine in patient plasma samples. nih.gov

SPE MethodSorbent/ColumnRecovery/PerformanceSource(s)
Standard SPE C1 columns>93% for ODV psychiatriapolska.pl
Standard SPE Betasil C18 column81.7% for ODV nih.gov
Standard SPE OASIS HLB cartridgesEffective extraction from plasma nih.gov
MISPE Custom molecularly imprinted polymerHigh selectivity and accuracy nih.gov

Liquid-Liquid Extraction (LLE) Protocols

LLE is a classic extraction technique that remains prevalent for the isolation of venlafaxine and O-desmethylvenlafaxine from biological fluids. psychiatriapolska.pl While sometimes considered to have lower accuracy than SPE, LLE can achieve excellent analyte recovery and does not require sophisticated laboratory equipment, making it suitable for routine analyses. psychiatriapolska.pl

Studies have shown that LLE can yield the highest recovery rates for venlafaxine and ODV, often exceeding 85%. researchgate.net A common solvent system used is a mixture of hexane (B92381) and isoamyl alcohol in various ratios. psychiatriapolska.pl Another validated LC-MS/MS method utilized a liquid-liquid extraction with a mixture of methyl tert-butyl ether (MTBE) and n-Hexane (60:40 v/v). epa.govdeepdyve.com In a separate HPLC method, a simple one-step extraction with ethyl acetate (B1210297) was employed. nih.gov One protocol using LLE reported absolute recoveries of over 52% for both venlafaxine and ODV. nih.gov

LLE ProtocolSolvent SystemRecovery/PerformanceSource(s)
Classic LLE Hexane and isoamyl alcohol>85% researchgate.netpsychiatriapolska.pl
LC-MS/MS Method MTBE-n Hexane (60:40)High sensitivity epa.govdeepdyve.com
HPLC Method Ethyl acetateSimple, one-step extraction nih.gov
HPLC with Fluorescence Not specified>52% nih.gov

Method Validation and Quality Control in Analytical Science

To ensure the reliability and reproducibility of analytical data, methods for quantifying O-desmethylvenlafaxine using this compound as an internal standard must be rigorously validated. nih.gov Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH), assessing key parameters such as accuracy, precision, and specificity. nih.gov

Assessment of Accuracy, Precision, and Specificity

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations (quality control samples) and is expressed as percent recovery or percent relative error (%RE). nih.govnih.gov

Precision measures the degree of agreement among a series of measurements from the same sample. It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), and is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.govijiset.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. nih.gov In MS-based methods, specificity is enhanced by using techniques like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions. nih.govnih.gov

The table below summarizes validation data from various published methods for the analysis of O-desmethylvenlafaxine (ODV).

MethodAccuracy (% Recovery or %RSE)Precision (%RSD or %CV)Source(s)
MISPE-UHPLC-MS/MS -12 to 16% (RSE)< 15% (CV) nih.gov
LC-MS/MS Within ±10%Within 10% nih.gov
LC-MS/MS 95.87% – 106.28%1.27% – 7.08% (Intra- and Inter-batch) deepdyve.com
HPLC-Fluorescence Not specifiedRepeatability: 5.40% - 5.99%, Reproducibility: 9.43% - 21.63% nih.gov
UV-Visible Spectrophotometer 98% - 101%< 2% (Intra- and Inter-day) ijiset.com

Establishing Linearity and Limits of Detection/Quantification

A critical aspect of any quantitative analytical method is the establishment of its linear range, limit of detection (LOD), and limit of quantification (LOQ). These parameters define the concentration range over which the method is accurate and precise, and determine the smallest concentration of the analyte that can be reliably detected and quantified. In the analysis of O-desmethylvenlafaxine (ODV), various studies have established these parameters using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), often employing this compound as an internal standard to ensure accuracy.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The resulting calibration curve is then statistically analyzed, with the correlation coefficient (r²) being a key indicator of linearity. A value close to 1.00 indicates a strong linear relationship.

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a crucial parameter for bioanalytical methods, as it defines the lower end of the reportable range of the assay.

Several research findings have detailed the linearity and sensitivity of methods for quantifying ODV in biological matrices, primarily human plasma. These studies demonstrate the robustness of the analytical procedures developed for this compound.

One study utilizing UPLC-MS/MS for the simultaneous determination of venlafaxine and ODV in human plasma established a linear calibration curve for ODV over the concentration range of 0.200 to 200 ng/mL. antonpottegaard.dk The method demonstrated excellent linearity with a correlation coefficient (r²) of ≥0.99 and achieved a lower limit of quantification (LLOQ) of 0.200 ng/mL. antonpottegaard.dk

Another HPLC method with fluorescence detection reported a linear range of 10–1000 ng/mL for both venlafaxine and ODV. nih.gov The regression equation for O-desmethylvenlafaxine was determined to be R=0.0034C+0.0272, with a correlation coefficient (r²) of 0.99969. nih.gov This study defined the LOQ based on a signal-to-noise ratio of 10, which was found to be 10 ng/mL for ODV. nih.gov

A highly sensitive LC-MS/MS method was developed for the quantification of venlafaxine and ODV in human plasma, reporting a linear range of 0.200–600.050 ng/mL for ODV. This method achieved a limit of detection of 0.050 ng/mL and a limit of quantification of 0.100 ng/mL for ODV.

The following tables summarize the linearity and limits of detection/quantification for O-desmethylvenlafaxine from various analytical method development studies.

Table 1: Linearity of O-Desmethylvenlafaxine Quantification

Analytical MethodMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Reference
UPLC-MS/MSHuman Plasma0.200–200≥0.99 antonpottegaard.dk
HPLC-FluorescenceHuman Plasma10–10000.99969 nih.gov
LC-MS/MSHuman Plasma0.4–200.0Not Specified researchgate.net
HPLC-FluorescenceHuman Serum20–500 µg/L0.9997 nih.gov
LC-MS/MSHuman Plasma0.200–600.050Not Specified

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for O-Desmethylvenlafaxine

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ)Reference
UPLC-MS/MSHuman PlasmaNot Reported0.200 ng/mL (LLOQ) antonpottegaard.dk
HPLC-FluorescenceHuman PlasmaNot Reported10 ng/mL (LOQ) nih.gov
LC-MS/MSHuman PlasmaNot Reported0.4 ng/mL (LOQ) researchgate.net
HPLC-FluorescenceHuman SerumNot Reported20 µg/L nih.gov
LC-MS/MSHuman Plasma0.050 ng/mL0.100 ng/mL

These data underscore the high sensitivity and broad linear range achievable with modern analytical instrumentation for the quantification of O-desmethylvenlafaxine in complex biological matrices. The use of deuterated internal standards like this compound is integral to these methods, ensuring the accuracy and reliability of the results by compensating for variations during sample preparation and analysis. sigmaaldrich.com

Pharmacological and Metabolic Characterization Through Isotopic Labeling

In Vitro Metabolic Pathway Investigations

In vitro studies are crucial for elucidating the metabolic fate of a drug candidate by identifying the enzymes responsible for its transformation and the resulting metabolites.

Role of Cytochrome P450 (CYP) Isozymes in Venlafaxine (B1195380) and O-Desmethyl Venlafaxine Metabolism

The metabolism of venlafaxine is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. The major metabolic pathway is O-demethylation, which converts venlafaxine to its active metabolite, O-desmethylvenlafaxine (ODV). nih.govnih.govnih.govnih.gov

CYP2D6: This is the principal enzyme responsible for the O-demethylation of venlafaxine to ODV. nih.govnih.govnih.gov Studies using human liver microsomes have shown that the O-demethylation of venlafaxine is almost exclusively catalyzed by CYP2D6. nih.govthieme-connect.com This enzyme exhibits genetic polymorphism, leading to different metabolic phenotypes, such as poor, extensive, and ultrarapid metabolizers, which can significantly affect the plasma concentrations of venlafaxine and ODV. nih.govpharmgkb.org CYP2D6 can also show stereoselectivity, with some studies suggesting a preference for the (R)-enantiomer of venlafaxine. researchgate.net

Table 1: Major CYP Isozymes in Venlafaxine Metabolism

Parent Compound Metabolite Primary Metabolic Pathway Key CYP Isozyme(s) Minor CYP Isozyme(s)
Venlafaxine O-Desmethylvenlafaxine (ODV) O-demethylation CYP2D6 nih.govnih.govnih.gov CYP2C19 pharmgkb.orgpharmgkb.org
Venlafaxine N-Desmethylvenlafaxine (NDV) N-demethylation CYP3A4, CYP2C19 pharmgkb.orgsmpdb.ca
O-Desmethylvenlafaxine N,O-Didesmethylvenlafaxine N-demethylation CYP3A4 nih.gov

Conjugation Pathways of O-Desmethyl Venlafaxine (e.g., Glucuronidation, Sulfation)

Following its formation, O-desmethylvenlafaxine (desvenlafaxine) undergoes further phase II metabolism, primarily through conjugation reactions. This process increases the water solubility of the metabolite, facilitating its excretion from the body.

The main conjugation pathway for ODV is glucuronidation, where a glucuronic acid moiety is attached to the molecule. nih.govwalshmedicalmedia.com This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govuky.edu In vitro studies have identified several UGT isoforms capable of metabolizing desvenlafaxine (B1082), including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. nih.gov The resulting metabolite is desvenlafaxine-O-glucuronide. walshmedicalmedia.comresearchgate.net While glucuronidation is the primary phase II pathway, a lesser oxidative metabolism of ODV is mediated by CYP3A4. nih.govwalshmedicalmedia.com

Enzymatic Stability Studies of (S)-(+)-O-Desmethyl Venlafaxine D6

This compound is a stable, isotopically labeled version of the natural metabolite. The 'D6' indicates that six hydrogen atoms on the two methyl groups of the amine have been replaced with deuterium (B1214612). This type of labeling is crucial for its primary application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

For an internal standard to be effective, it must be metabolically stable under the conditions of the assay and should not interfere with the metabolism of the analyte being measured. Deuterium labeling at positions not typically susceptible to enzymatic cleavage ensures that the labeled compound maintains high stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism if the deuteration occurs at a site of metabolic attack (a phenomenon known as the kinetic isotope effect). juniperpublishers.com However, the D6 labeling on the N-methyl groups of ODV is not at the primary site of its major conjugation pathway (O-glucuronidation).

The stability of deuterated internal standards like O-Desmethyl Venlafaxine D6 is validated during the development of bioanalytical methods. nih.gov These validation procedures confirm that the internal standard is stable throughout the sample preparation and analysis process, ensuring accurate and precise quantification of the non-labeled analyte in biological matrices. nih.govaptochem.com Commercially available (±)-O-Desmethyl Venlafaxine-d6 is noted to have a chemical stability of five years or more under appropriate storage conditions. caymanchem.com

Preclinical Pharmacokinetic Modeling and Simulation

Preclinical studies in animal models are essential for characterizing the pharmacokinetic profile of a drug and its metabolites before human trials.

Application in Animal Models for Pharmacokinetic Profiling

This compound is extensively used as an internal standard for the quantification of O-desmethylvenlafaxine in plasma, serum, and tissue samples from preclinical animal studies. nih.govresearchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis because it co-elutes with the analyte and behaves nearly identically during sample extraction and ionization in the mass spectrometer, correcting for potential variability. aptochem.com

Pharmacokinetic studies of venlafaxine have been conducted in various animal models, including mice, rats, dogs, and rabbits. researchgate.netnih.govnih.gov These studies help determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. For instance, a study in freely moving mice investigated the pharmacokinetics of venlafaxine and ODV, revealing low bioavailability of the parent drug, likely due to significant first-pass metabolism. nih.gov In a preclinical study in rabbits, an LC-MS/MS method using O-desmethylvenlafaxine-D6 as an internal standard was developed to quantify both venlafaxine and ODV to evaluate extended-release formulations. researchgate.net

Table 2: Example of Preclinical Pharmacokinetic Findings in Mice

Parameter Venlafaxine (VEN) O-Desmethylvenlafaxine (ODV)
Bioavailability 11.6% Not Applicable
AUC Ratio (ODV/VEN) after IV dose 18% Not Applicable
AUC Ratio (ODV/VEN) after IG dose 39% Not Applicable
Elimination Half-life (t½) ~2 hours Not Determined

Data derived from a study in freely moving mice. nih.gov

Parent-Metabolite Population Pharmacokinetic Modeling Approaches

Population pharmacokinetic (PopPK) modeling is a powerful statistical tool used to analyze data from preclinical and clinical studies. It describes the typical pharmacokinetic profile of a drug in a population and quantifies the sources of variability. For drugs with active metabolites like venlafaxine, parent-metabolite models are employed.

These models simultaneously characterize the pharmacokinetics of both the parent drug (venlafaxine) and its metabolite (O-desmethylvenlafaxine). nih.govnih.govresearchgate.net A typical approach involves a one-compartment model for both venlafaxine and ODV, incorporating first-order absorption of the parent drug and first-order conversion of the parent to the metabolite to account for first-pass metabolism. nih.govnih.gov

These PopPK models can be used to:

Estimate key pharmacokinetic parameters such as clearance (CL) and volume of distribution (V) for both the parent and metabolite. nih.gov

Identify significant covariates (e.g., genetic polymorphisms in CYP enzymes, co-medications) that influence drug exposure and metabolism. nih.gov

Simulate drug concentrations under different scenarios to support dose selection for further studies.

The development and validation of these models rely on accurate concentration data for both venlafaxine and O-desmethylvenlafaxine, which is obtained using robust bioanalytical methods that employ stable isotope-labeled internal standards like this compound. nih.gov

Evaluation of Pharmacological Properties in Research Models

The use of isotopically labeled compounds such as this compound is crucial for delineating the pharmacokinetics and pharmacodynamics of a drug. The "D6" designation indicates that six hydrogen atoms on the N-dimethyl group have been replaced with deuterium. sigmaaldrich.com This substitution is key to its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), allowing for precise measurement of the non-deuterated O-Desmethyl Venlafaxine in biological matrices. sigmaaldrich.com While direct pharmacological studies on the D6 compound itself are not common, its properties are understood in the context of its non-deuterated parent and the principles of isotopic labeling.

Serotonin-Norepinephrine Reuptake Inhibition (SNRI) Characteristics

O-Desmethyl Venlafaxine (also known as Desvenlafaxine) is the major active metabolite of the antidepressant Venlafaxine. caymanchem.comwikipedia.org Like its precursor, O-Desmethyl Venlafaxine functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). nih.govdrugbank.com It exerts its therapeutic effect by binding to and inhibiting the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), which increases the extracellular concentrations of these neurotransmitters in the central nervous system. drugbank.comnih.gov

In vitro studies using human transporters have quantified the inhibitory activity of O-Desmethyl Venlafaxine. The compound demonstrates a significantly higher affinity for the serotonin transporter compared to the norepinephrine transporter. caymanchem.commedchemexpress.comnih.gov Research has reported a 10-fold higher selectivity for SERT over NET. nih.gov Another analysis noted that venlafaxine has a 30-fold higher affinity for SERT over NET, with O-desmethylvenlafaxine exhibiting a similar pharmacological profile. nih.gov

Specific enantiomers of O-Desmethyl Venlafaxine have been evaluated for their inhibitory effects. A patent filing detailed the testing of both S(+) and R(-) enantiomers, reporting an IC₅₀ value of 0.20 µM (200 nM) for serotonin uptake inhibition by O-Desmethyl Venlafaxine. google.com

The table below summarizes the reported inhibitory concentrations for O-Desmethyl Venlafaxine on human serotonin and norepinephrine transporters.

TransporterParameterValue (nM)Reference
Human Serotonin Transporter (hSERT)IC₅₀47.3 caymanchem.commedchemexpress.com
Human Norepinephrine Transporter (hNET)IC₅₀531.3 caymanchem.commedchemexpress.com
Serotonin Transporter (unspecified)IC₅₀200 google.com

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Biological Activity of Deuterated Versus Non-Deuterated Forms

The primary difference between a deuterated and non-deuterated compound lies not in its direct pharmacological action but in its metabolic stability. This principle, known as the kinetic isotope effect, is central to understanding the utility of this compound. nih.gov

Pharmacological Target Activity: For the purpose of binding to and inhibiting targets like SERT and NET, this compound is expected to have virtually identical biological activity to its non-deuterated counterpart, (S)-(+)-O-Desmethyl Venlafaxine. The substitution of hydrogen with deuterium is a minor structural change that does not typically alter the stereochemistry or electronic properties governing receptor-ligand interactions. Therefore, the SNRI characteristics described above are considered directly applicable to the D6 form in research models.

Metabolic Stability: The significant difference arises during metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. nih.gov In this compound, the deuterium atoms are located on the N-dimethyl functional group. sigmaaldrich.com A known metabolic pathway for venlafaxine and its metabolites is N-demethylation. nih.gov Due to the kinetic isotope effect, the enzymatic cleavage of the C-D bonds on the N-dimethyl group of the D6 compound would occur at a slower rate than the cleavage of C-H bonds in the non-deuterated form. This leads to reduced formation of N-desmethyl metabolites from the D6 isotopologue.

This metabolic difference is precisely why the D6 version is an effective internal standard; it co-elutes chromatographically with the non-deuterated analyte but is distinguishable by its higher mass in a mass spectrometer, and it is less susceptible to metabolic degradation during sample preparation and analysis.

The following table provides a comparative overview of the expected biological properties.

Property(S)-(+)-O-Desmethyl VenlafaxineThis compoundRationale
Binding Affinity for SERT/NET BaselineIdenticalDeuterium substitution does not alter molecular shape for receptor binding.
Inhibition of SERT/NET BaselineIdenticalFunctional activity at the transporter is expected to be the same.
Rate of N-Demethylation BaselineSlowerKinetic Isotope Effect: The Carbon-Deuterium bond is stronger and harder to break than the Carbon-Hydrogen bond. nih.gov
Primary Use in Research Therapeutic/Pharmacological AgentInternal Standard for BioanalysisThe distinct mass and metabolic stability make it ideal for quantitative assays. sigmaaldrich.com

Role in Drug Discovery and Development Research

Understanding Metabolic Fate in New Drug Formulations

The study of a drug's metabolic fate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to developing safe and effective medications. Venlafaxine (B1195380) undergoes extensive first-pass metabolism in the liver, primarily converted by the cytochrome P450 2D6 (CYP2D6) enzyme to its active metabolite, O-desmethylvenlafaxine (ODV). pharmgkb.orgfrontiersin.orgwikipedia.orgnih.gov ODV itself is further metabolized, mainly through glucuronidation, and to a lesser extent by other CYP enzymes. pharmgkb.orgdrugbank.com

To trace these complex pathways and understand how new drug formulations might alter them, researchers require highly accurate methods to measure the concentrations of both the parent drug and its metabolites. This is where (S)-(+)-O-Desmethyl Venlafaxine D6 becomes indispensable. When added to a biological sample (like plasma or urine) at a known concentration, it behaves almost identically to the naturally occurring ODV during extraction and analysis. nih.govtexilajournal.com However, due to its slightly higher mass from the deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. nih.gov This allows it to serve as a reliable internal standard, correcting for any loss of analyte during sample preparation and enabling precise quantification of ODV. nih.govnih.govpharmacokinetica.ru This process is crucial for characterizing the pharmacokinetic profiles of new venlafaxine or desvenlafaxine (B1082) formulations. frontiersin.orgnih.gov

Table 1: Key Metabolic Pathways of Venlafaxine and O-Desmethylvenlafaxine

Parent Compound Primary Metabolic Pathway Key Enzyme(s) Major Metabolite(s)
VenlafaxineO-demethylationCYP2D6O-desmethylvenlafaxine (ODV)
VenlafaxineN-demethylation (minor pathway)CYP3A4, CYP2C19N-desmethylvenlafaxine (NDV)
O-desmethylvenlafaxine (ODV)GlucuronidationUGTs (UDP-glucuronosyltransferases)Desvenlafaxine-O-glucuronide
O-desmethylvenlafaxine (ODV)N-demethylation (minor pathway)CYP3A4N,O-didesmethylvenlafaxine (NODV)

This table summarizes the principal metabolic routes for venlafaxine and its active metabolite. The involvement of specific enzymes highlights potential areas for drug interaction studies. pharmgkb.orgdrugbank.comnih.gov

Utility in Developing Prodrugs of O-Desmethyl Venlafaxine

O-desmethylvenlafaxine (also known as desvenlafaxine) is an effective antidepressant, but its hydrophilicity can result in lower oral bioavailability compared to its parent compound, venlafaxine. nih.gov To overcome this limitation, researchers have explored the development of prodrugs—inactive or less active molecules that are converted into the active drug within the body. Several studies have focused on creating ester prodrugs of ODV to enhance its absorption. nih.gov

The development and evaluation of these prodrugs heavily rely on pharmacokinetic studies to confirm that the prodrug is efficiently converted to the active ODV in the body and to determine the resulting concentration of ODV in the bloodstream and target tissues. nih.gov Accurate measurement of the released ODV is essential to assess the prodrug's success. The use of this compound as an internal standard in these studies provides the necessary analytical rigor to quantify the in-vivo conversion of the prodrug and establish its pharmacokinetic profile. nih.govnih.gov This ensures that any observed therapeutic effects are correctly correlated with the systemic exposure to the active metabolite.

Table 2: Examples of Experimental Prodrugs of O-Desmethylvenlafaxine

Prodrug Type Example Compounds Stated Goal of Prodrug Strategy
Phenolic EstersODVP-1, ODVP-2, ODVP-3Improve oral bioavailability and brain uptake
N-OxidesO-desmethylvenlafaxine-N-oxideAchieve extended duration of action and a blunted peak plasma concentration

This table presents examples of prodrug strategies investigated to enhance the therapeutic properties of O-desmethylvenlafaxine. nih.gov

Applications in Investigating Drug-Drug Interactions at the Metabolic Level

Drug-drug interactions are a significant concern in clinical practice, particularly for drugs metabolized by the highly variable CYP450 enzyme system. Since venlafaxine's conversion to ODV is primarily mediated by CYP2D6, there is a potential for interactions with other drugs that inhibit or induce this enzyme. nih.govmeded101.comnih.gov For instance, co-administration of a potent CYP2D6 inhibitor can increase venlafaxine concentrations and decrease ODV concentrations, potentially altering the drug's efficacy and side-effect profile. nih.govnih.gov

Conversely, ODV itself is primarily metabolized by UGT enzymes, making it less susceptible to drug interactions involving the CYP2D6 pathway compared to venlafaxine. nih.gov However, it's still crucial to investigate its potential to interact with other medications. Studies designed to probe these metabolic drug-drug interactions require the precise measurement of ODV levels in the presence and absence of a potentially interacting drug. By providing a stable and reliable reference point for quantification, this compound allows researchers to accurately determine the impact of a co-administered drug on the metabolic clearance of ODV. This information is vital for establishing safe co-administration guidelines.

Table 3: Key Enzymes in Venlafaxine/ODV Metabolism and Interaction Potential

Compound Primary Metabolizing Enzyme Potential for Interaction
VenlafaxineCYP2D6High (risk of interaction with CYP2D6 inhibitors and inducers)
O-desmethylvenlafaxine (ODV)UGTsLow (less risk of CYP2D6-mediated interactions)

This table highlights the differing potential for drug-drug interactions based on the primary metabolic pathways of venlafaxine and its active metabolite, ODV. nih.govnih.gov

Contribution to Research on Neurotransmitter Reuptake Systems

The therapeutic effect of O-desmethylvenlafaxine stems from its action as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orgnih.govdrugbank.compharmacompass.com By blocking the transporters for these neurotransmitters, it increases their availability in the synaptic cleft, which is believed to be the basis of its antidepressant action. wikipedia.orgdrugbank.com Research into the precise effects of ODV on these neurotransmitter systems—its pharmacodynamics—is essential for understanding its mechanism of action and for the development of new drugs targeting these systems.

Pharmacodynamic studies often aim to correlate the concentration of a drug at its site of action with its biological effect. To establish this relationship for ODV, researchers must first have a robust method for quantifying its presence in plasma and, ideally, in the central nervous system. nih.gov The use of this compound as an internal standard enables the accurate determination of ODV concentrations in various biological matrices. This allows scientists to build accurate pharmacokinetic-pharmacodynamic (PK/PD) models, providing a clearer understanding of how specific drug levels relate to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake and, ultimately, to the therapeutic outcome. nih.gov

Table 4: Neurotransmitter Transporter Activity of O-Desmethylvenlafaxine (Desvenlafaxine)

Transporter Activity Significance
Serotonin Transporter (SERT)Potent InhibitorContributes to antidepressant and anxiolytic effects
Norepinephrine Transporter (NET)Potent InhibitorContributes to antidepressant effects and may impact energy and focus
Dopamine Transporter (DAT)Weak InhibitorMinimal clinical effect at typical doses

This table summarizes the pharmacological activity of O-desmethylvenlafaxine at key neurotransmitter transporters. drugbank.comnih.govdrugbank.com

Stereochemical Investigations of S + O Desmethyl Venlafaxine D6

Importance of Chirality in O-Desmethyl Venlafaxine (B1195380) Research

Chirality is a fundamental concept in pharmacology, as enantiomers—mirror-image isomers of a chiral drug—can exhibit markedly different pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com The desired therapeutic action is often attributed to one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to different effects. mdpi.com

Venlafaxine is a chiral antidepressant from the serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) class, administered as a racemic mixture of its (R)- and (S)-enantiomers. mdpi.commdpi.com These enantiomers are not pharmacologically equivalent; R-venlafaxine is a potent inhibitor of both serotonin and norepinephrine reuptake, whereas S-venlafaxine is more selective for serotonin reuptake. nih.govmdpi.comtandfonline.com

Development of Enantioselective Assays for Stereoisomer Separation

The need to study the stereoisomers of O-desmethylvenlafaxine individually has driven the development of sophisticated analytical methods capable of separating and quantifying them. These enantioselective assays are essential for pharmacokinetic and metabolic studies in research. The primary techniques employed are chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. nih.govbenthamdirect.comresearchgate.net

Chiral HPLC methods utilize specialized stationary phases (chiral columns) that interact differently with each enantiomer, allowing for their physical separation. benthamdirect.comnih.gov For instance, a Chiralpak AD column has been successfully used for the chiral separation of ODV and other venlafaxine metabolites in rat liver microsomal preparations. nih.gov Similarly, a vancomycin-based chiral column (CHRIOBIOTIC V) has been employed in HPLC-electrospray ionization mass spectrometry (HPLC-ESI/MS) methods to simultaneously analyze the enantiomers of both venlafaxine and ODV in human plasma. nih.gov

Capillary electrophoresis offers an alternative with high separation efficiency, using a chiral selector added to the background electrolyte. mdpi.com Charged cyclodextrins, such as phosphated gamma-CD, have proven effective as chiral selectors for the simultaneous determination of venlafaxine and ODV enantiomers in clinical samples. mdpi.comnih.gov More advanced methods, like micellar electrokinetic chromatography (MEKC) coupled with tandem mass spectrometry (MS/MS), have utilized polymeric chiral surfactants to achieve baseline separation of all four enantiomers (R/S-venlafaxine and R/S-ODV). nih.govnih.gov

In the context of these highly sensitive mass spectrometry-based assays, stable isotope-labeled internal standards are critical for ensuring analytical accuracy and precision. (S)-(+)-O-Desmethyl Venlafaxine D6 is a deuterated form of the (S)-enantiomer of ODV. nih.gov It serves as an ideal internal standard for the quantification of (S)-ODV. Because it is chemically identical to the analyte, it co-elutes and experiences similar extraction efficiency and ionization effects, but its six additional mass units from the deuterium (B1214612) atoms allow it to be distinguished and measured separately by the mass spectrometer. researchgate.net

The following table summarizes key findings from various enantioselective assay development studies.

Analytical TechniqueChiral Separator/ColumnMatrixAnalyte(s)Limit of Detection (LOD) / Quantitation (LOQ)Reference
Chiral HPLCChiralpak AD columnRat Liver Microsomes(-)-(R)-ODV, (+)-(S)-ODVLOQ: 200 ng/mL nih.gov
MEKC-ESI-MS/MSPoly-L,L-SULAHuman PlasmaVX and O-DVX enantiomersLOD: 30 ng/mL (O-DVX), 21 ng/mL (VX) nih.gov
HPLC-ESI/MSCHRIOBIOTIC V columnHuman PlasmaS-(+)-ODV, R-(-)-ODVLOD: 1.5 ng/mL nih.gov
Capillary ElectrophoresisPhosphated gamma-CDClinical SamplesVx and ODV enantiomersLOQ: 25 ng/mL nih.gov

Table showing a summary of research findings on the development of enantioselective assays. Data is sourced from multiple scientific studies.

Influence of Stereochemistry on Metabolic Pathways (where applicable to research models)

The metabolic conversion of venlafaxine to O-desmethylvenlafaxine is a stereoselective process, meaning one enantiomer is often metabolized at a different rate than the other. mdpi.com This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from other enzymes like CYP2C9 and CYP2C19. clinpgx.orgfrontiersin.org

Research has shown that CYP2D6 displays a preference in the O-demethylation of venlafaxine enantiomers. mdpi.com This stereoselectivity directly impacts the resulting plasma concentrations of the (R)- and (S)-enantiomers of ODV. tandfonline.comnih.gov Studies in human subjects have revealed non-racemic ratios of both venlafaxine and ODV, confirming that the metabolism is stereoselective in vivo. nih.gov

Investigations using various research models have provided more detailed insights into these pathways:

In Vitro Models: A study using rat liver microsomal fractions, which contain metabolic enzymes, clearly demonstrated the enantioselective biotransformation of venlafaxine. nih.gov

Animal Models: Research conducted in Wistar rats after oral administration of racemic venlafaxine found significantly different pharmacokinetic profiles for the enantiomers. Plasma concentrations of S-(+)-Venlafaxine were higher than R-(-)-Venlafaxine, and similarly, plasma concentrations of S-(+)-ODV were found to be higher than those of R-(-)-ODV. tandfonline.com

Environmental Fate Models: The influence of stereochemistry extends beyond in vivo metabolism. Laboratory studies investigating the environmental degradation of these compounds in wastewater found that while venlafaxine degradation showed little stereoselectivity, the degradation of its metabolite ODV resulted in a significant enrichment of the S-enantiomer relative to the R-enantiomer under aerobic conditions. researchgate.net

The table below presents specific findings from research models investigating stereoselective metabolism.

Research ModelKey FindingsConclusionReference
Rat Liver MicrosomesOptimized liquid-phase microextraction (LPME) showed mean recoveries of 41% for (-)-(R)-ODV and 42% for (+)-(S)-ODV.The in vitro biotransformation of venlafaxine is enantioselective. nih.gov
Wistar Rats (in vivo)After oral dosing of racemic venlafaxine, plasma concentrations of S-(+)-ODV were higher than R-(-)-ODV.A significant difference in pharmacokinetic parameters was observed between the enantiomers of venlafaxine and its metabolite. tandfonline.com
Wastewater (in vitro degradation)Degradation of O-desmethylvenlafaxine led to a notable S to R enantiomeric enrichment under aerobic conditions, but not anaerobic conditions.The biological degradation processes in wastewater treatment are stereoselective for O-desmethylvenlafaxine. researchgate.net

Table summarizing research findings on the influence of stereochemistry on metabolic and degradation pathways from various models. Data is sourced from multiple scientific studies.

Future Directions and Emerging Research Avenues for S + O Desmethyl Venlafaxine D6

Integration with Advanced Metabolomics Studies

Metabolomics, the large-scale study of small molecules within biological systems, relies heavily on the accurate and precise quantification of metabolites. (S)-(+)-O-Desmethyl Venlafaxine (B1195380) D6 is poised to play a crucial role as an internal standard in advanced metabolomics studies, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS). clearsynth.comsigmaaldrich.com

The primary function of a deuterated internal standard is to ensure analytical accuracy and precision. clearsynth.com In complex biological matrices such as plasma or urine, the presence of other compounds can suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect. clearsynth.commyadlm.org Because (S)-(+)-O-Desmethyl Venlafaxine D6 is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar matrix effects. hilarispublisher.com Its different mass, however, allows it to be distinguished by the mass spectrometer. clearsynth.com By comparing the signal of the analyte to the known concentration of the internal standard, researchers can correct for variability in sample extraction, injection volume, and instrument response, leading to highly reliable quantitative data. clearsynth.comnih.gov

Future research will likely see the expanded use of this compound in sophisticated pharmacokinetic (PK) and pharmacodynamic (PD) modeling. For instance, joint population pharmacokinetic models, which simultaneously characterize the concentration profiles of a parent drug and its metabolites, depend on high-quality data for which deuterated standards are essential. Recent studies have already employed this approach for venlafaxine and O-desmethylvenlafaxine, using their respective D6-labeled internal standards to build more accurate models of drug behavior in diverse patient populations.

High-Throughput Screening Methodologies Utilizing Deuterated Analogs

The drug discovery pipeline demands the rapid screening of vast libraries of compounds to identify promising candidates. High-throughput screening (HTS) methodologies are central to this effort, and the use of deuterated analogs like this compound can significantly enhance the efficiency and robustness of these assays.

The main advantage of incorporating a stable isotope-labeled internal standard (SIL-IS) in screening assays is the increased speed and reliability of the analytical method, typically LC-MS/MS. nih.gov The ability of the SIL-IS to compensate for matrix effects and other sources of variability reduces the need for extensive sample cleanup and repeat analyses, thereby increasing throughput. clearsynth.com This is critical in early-stage drug discovery, where knowledge of metabolic clearance and potential metabolic switching is needed quickly to make decisions about which compounds to advance. nih.gov

Emerging HTS workflows involve incubating new chemical entities with liver microsomes in 96-well plate formats, followed by rapid LC-MS/MS analysis to determine the rate of metabolism. The inclusion of this compound as an internal standard for quantifying its non-deuterated analog in such assays ensures that the data is reliable and can be compared across numerous compounds and experimental runs. This approach allows for the early identification of metabolic liabilities and helps guide medicinal chemistry efforts to optimize drug properties. nih.govacs.org

Novel Synthetic Strategies for Isotopic Enrichment

The synthesis of isotopically labeled compounds is a critical field, with ongoing efforts to develop more efficient, selective, and versatile methods. While traditional syntheses of O-desmethylvenlafaxine have been well-documented, emerging strategies for isotopic enrichment promise to streamline the production of deuterated analogs like this compound. frontiersin.orgnih.govresearchgate.netgoogle.com

One of the most promising areas is the development of novel catalytic systems for precision deuteration. For example, researchers have described a titanocene(III)-catalyzed deuterosilylation of epoxides that provides β-deuterated alcohols with excellent deuterium (B1214612) incorporation and high yields. bohrium.comresearchgate.net This method was specifically highlighted for its applicability to the synthesis of drug precursors, including a precursor to venlafaxine. bohrium.comresearchgate.net Such techniques allow for the precise placement of deuterium atoms, which is crucial for maximizing the kinetic isotope effect and studying specific metabolic pathways. researchgate.net

Another key trend is late-stage functionalization , where isotopes are introduced at the final or penultimate step of a synthesis. nih.govopenmedscience.comopenmedscience.comnih.gov This approach is highly efficient as it avoids the need to carry expensive isotopic labels through a multi-step synthesis. openmedscience.com Advances in transition metal-catalyzed hydrogen isotope exchange (HIE) are enabling the direct replacement of C-H bonds with C-D bonds in complex molecules, offering a powerful tool for creating deuterated standards and drug candidates. princeton.edu These modern methods represent a significant step forward from older, often harsh demethylation techniques used to produce O-desmethylvenlafaxine from venlafaxine. frontiersin.orgnih.gov

Table 1: Comparison of Synthetic Strategies for Isotopic Labeling

StrategyDescriptionKey AdvantagesRelevant Research Focus
Traditional Multi-Step SynthesisIncorporating a deuterated building block early in the synthetic route.Well-established and reliable for producing the final compound.Optimization of existing routes for O-desmethylvenlafaxine. frontiersin.orgnih.gov
Precision CatalysisUsing advanced catalysts (e.g., titanocene) for site-selective deuteration of precursors. bohrium.comresearchgate.netHigh control over the exact position of deuterium incorporation; high yields. bohrium.comresearchgate.netDevelopment of new catalysts for C-D bond formation. bohrium.comnih.govmdpi.com
Late-Stage Functionalization (LSF)Introducing the deuterium isotope at a very late stage in the synthesis, often via C-H activation. openmedscience.comopenmedscience.comHighly efficient, reduces radioactive waste, and avoids lengthy re-synthesis. openmedscience.comHydrogen Isotope Exchange (HIE) reactions. princeton.edu

Computational Modeling and Simulation of Deuterium Isotope Effects in Biological Systems

Computational chemistry provides powerful tools to predict and understand the biological consequences of isotopic substitution. numberanalytics.comnih.gov Future research on this compound will increasingly leverage these methods to simulate deuterium isotope effects and guide drug design. nih.govtandfonline.com

The primary phenomenon of interest is the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of metabolic reactions that involve breaking this bond. tandfonline.comacs.orgresearchgate.netnih.gov Computational approaches can model this effect with significant accuracy.

Molecular Docking and Dynamics (MD) Simulations: These methods can predict how a drug molecule, such as O-desmethylvenlafaxine, fits into the active site of a metabolizing enzyme like Cytochrome P450. nih.govnih.gov By running simulations, researchers can identify which C-H bonds are most susceptible to oxidation (metabolic "soft spots"). This allows for a rational strategy of deuteration, placing deuterium atoms at these specific sites to slow metabolism. nih.govtandfonline.com Hydrogen/deuterium exchange mass spectrometry (DXMS) can be used to experimentally validate these computational models by identifying regions of the enzyme that interact with the inhibitor. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: For a more precise understanding, QM/MM methods can be used. researchgate.netacs.org These hybrid approaches treat the core reaction site (e.g., the substrate and the enzyme's catalytic center) with high-level quantum mechanics, while the rest of the protein environment is modeled with more efficient classical mechanics. elsevierpure.com This allows for the calculation of activation energies for C-H versus C-D bond cleavage, providing a quantitative prediction of the KIE. aip.org Such simulations can also explore more complex phenomena like quantum tunneling, where protons can pass through an activation barrier, a process that is significantly affected by the increased mass of deuterium. aip.orgyoutube.comnih.gov

By combining these computational tools, researchers can pre-screen virtual deuterated analogs to predict which ones will have the most favorable pharmacokinetic profiles, thus focusing synthetic efforts on the most promising candidates and accelerating the drug development process. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying (S)-(+)-O-Desmethyl Venlafaxine D6 in biological matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Reference standards (e.g., USP Venlafaxine Hydrochloride RS and O-Desmethylvenlafaxine Succinate Monohydrate) are critical for calibration . Enantioselective assays with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve (S)- and (R)-enantiomers of O-Desmethyl Venlafaxine, with signal-to-noise (S/N) ratios optimized for precision (e.g., S/N > 300 at 4 hours) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodology : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor degradation products via HPLC-UV or LC-MS. For example, oxidative conditions (e.g., 3% H₂O₂ at 70°C) may produce Venlafaxine N-Oxide, requiring quantification using validated impurity reference standards . Include pH-metric studies (e.g., ionic strength 0.1 M NaNO₃ at 25°C) to evaluate complex formation with metal ions like Cu(II) .

Q. What are the key considerations for designing pharmacokinetic studies involving this compound?

  • Methodology : Use randomized, single-dose crossover designs to assess bioequivalence. Measure plasma concentrations of the parent drug and metabolites (e.g., Venlafaxine N-Oxide) at intervals (e.g., 0–72 hours post-dose). Ensure compliance with diet restrictions and standardized blood collection protocols to minimize variability . Compute composite pharmacokinetic parameters (e.g., AUC, Cmax) using non-compartmental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess data for this compound across different assays?

  • Methodology : Cross-validate results using orthogonal techniques. For instance, compare chiral HPLC data with nuclear magnetic resonance (NMR) spectroscopy or circular dichroism (CD). Address discrepancies by adjusting mobile phase composition (e.g., acetonitrile:ammonium acetate ratio) or column temperature . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental parameters and ensure reproducibility .

Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic ecosystems?

  • Methodology : Use split-split plot designs with randomized blocks to evaluate abiotic/biotic transformations. For laboratory studies, simulate environmental conditions (e.g., pH 7.4, 25°C) and measure partition coefficients (log P) and biodegradation rates. Field studies should assess contamination levels in water, sediment, and biota using LC-MS/MS, referencing long-term ecological risk frameworks (e.g., INCHEMBIOL project protocols) .

Q. How can researchers address variability in complex formation constants between this compound and amino acids?

  • Methodology : Perform pH-metric titrations under controlled ionic strength (0.1 M NaNO₃) and temperature (25°C). Compare binary and ternary complex stability constants (Δ log K) using software like Hyperquad or SUPERQUAD. Validate results with spectroscopic methods (e.g., UV-Vis, FT-IR) to confirm binding stoichiometry .

Q. What strategies mitigate confounding factors in in vivo studies of this compound’s neuropharmacological effects?

  • Methodology : Implement blinded, placebo-controlled trials with stratified randomization by age, sex, and metabolic genotype. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for interindividual variability in CYP2D6 metabolism. Include negative controls (e.g., inactive enantiomers) and validate outcomes with behavioral assays (e.g., forced swim test for antidepressant efficacy) .

Methodological Frameworks

  • Data Contradiction Analysis : Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables. For example, in bioequivalence studies, compare test vs. reference formulations using ANOVA with post-hoc Tukey tests .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for human/animal studies, emphasizing informed consent and adverse event reporting protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.